
1-Allyl-6-amino-3-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound may exhibit unique properties due to the presence of allyl, amino, and methyl groups attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction conditions may include:
Temperature: Typically between 50-100°C.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives.
Aplicaciones Científicas De Investigación
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its potential biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-allyl-6-amino-2,4(1H,3H)-pyrimidinedione: Lacks the methyl group at the 3-position.
6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the allyl group at the 1-position.
1-allyl-3-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the amino group at the 6-position.
Uniqueness
1-allyl-6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the specific combination of allyl, amino, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
7052-53-1 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-amino-3-methyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-3-4-11-6(9)5-7(12)10(2)8(11)13/h3,5H,1,4,9H2,2H3 |
Clave InChI |
OCSRIEOBSUDSMV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


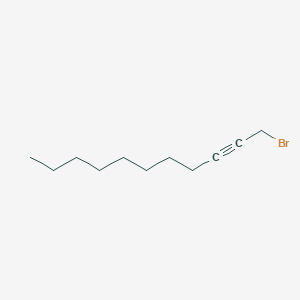
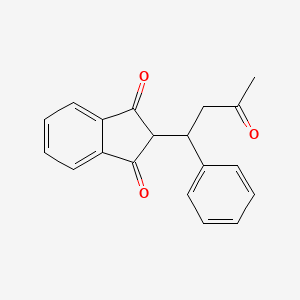
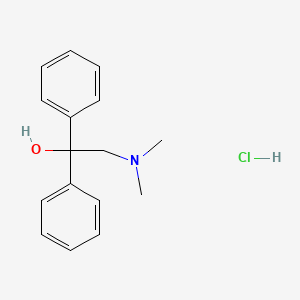
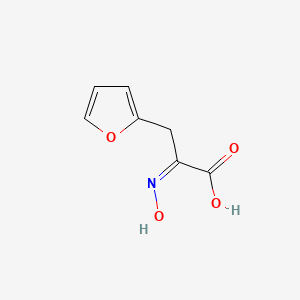
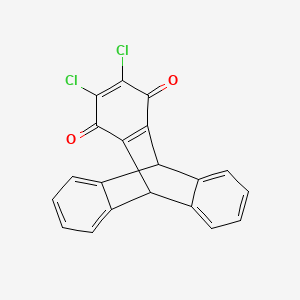


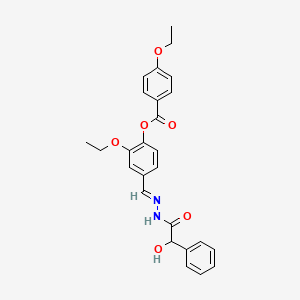
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)
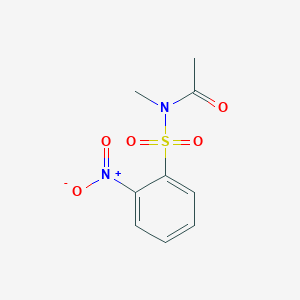
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)


